

Validation of analytical methods for quantifying 6-(dipropylamino)hexan-1-ol

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Compound of Interest

Compound Name: 1-Hexanol, 6-dipropylamino-

CAS No.: 43010-05-5

Cat. No.: B8760509

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Part 1: Executive Strategic Analysis

Subject: 6-(dipropylamino)hexan-1-ol (CAS: 43010-05-5) Chemical Class: Tertiary Aliphatic Amino-Alcohol Molecular Formula: $C_{12}H_{27}NO$ (MW: 201.35 g/mol)^[1]

The Analytical Challenge: As a Senior Application Scientist, I must highlight that quantifying 6-(dipropylamino)hexan-1-ol presents a specific set of challenges often overlooked in standard method development:

- **Lack of Chromophore:** The molecule lacks a conjugated π -system (aromatic ring or double bonds), rendering standard HPLC-UV (254 nm) useless.^[1] Low-wavelength UV (205-210 nm) is non-specific and prone to solvent interference.^[1]
- **Polarity & Tailing:** The coexistence of a basic tertiary amine and a polar hydroxyl group creates a "push-pull" interaction with silanol groups in stationary phases, leading to severe peak tailing unless specific deactivation strategies are employed.^[1]
- **Volatility:** With a boiling point of $\sim 281^{\circ}C$, it is amenable to Gas Chromatography (GC), but requires high thermal stability columns or derivatization.^[1]

Strategic Method Selection: The choice of method depends entirely on the "Context of Use" (CoU). Below is the comparative performance matrix for the three viable approaches.

Feature	Method A: GC-FID/MS	Method B: LC-MS/MS	Method C: HPLC-CAD
Primary Application	Purity Assay (>98%) & Residual Solvents	Trace Impurity (<0.1%) in Drug Substances	Bulk Assay (if GC unavailable)
Sensitivity (LOD)	Moderate (~10-50 ppm)	Ultra-High (~1-10 ppb)	High (~1-5 ppm)
Specificity	High (with MS detection)	Highest (MRM transitions)	Moderate (Separation dependent)
Robustness	Excellent (if derivatized)	Moderate (Matrix effects)	Good
Cost per Analysis	Low	High	Medium
Key Limitation	Thermal degradation risk; requires derivatization for best peak shape.[1]	Requires expensive instrumentation; ESI suppression.[1]	Non-linear response (requires linearization).[1]

Part 2: Detailed Experimental Protocols

Protocol A: GC-MS Method (Recommended for Purity/Assay)

Rationale: GC is the workhorse for this molecule due to its volatility.[1] To prevent peak tailing from the hydroxyl and amine groups, silylation is the critical "Expertise" step.

1. Sample Preparation:

- Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
- Procedure: Dissolve 10 mg sample in 1 mL anhydrous Pyridine. Add 200 µL BSTFA.[1] Incubate at 60°C for 30 mins.

- Reaction: Converts -OH to -O-TMS. The tertiary amine remains underivatized but the steric bulk of the TMS group reduces interaction with the column active sites.

2. Instrument Parameters:

- Column: Rtx-5 Amine or CP-Volamine (30 m x 0.25 mm, 1.0 μm film).[1] Note: These base-deactivated columns are essential if analyzing underivatized.[1] For derivatized, a standard DB-5ms is sufficient.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
- Inlet: Split 20:1 @ 260°C. Liner: Deactivated wool (Restek Topaz or similar).
- Oven Program: 80°C (hold 1 min)
15°C/min
300°C (hold 5 min).
- Detector (MS): EI Source (70 eV), Scan range 40-450 m/z.[1]

3. Key Performance Indicators (KPIs):

- Retention Time: ~12-14 min.
- System Suitability: Tailing Factor () must be < 1.5.[1]

Protocol B: LC-MS/MS Method (Recommended for Trace Impurity Profiling)

Rationale: When this compound is a genotoxic impurity (GTI) or process intermediate in a complex matrix (e.g., Pramipexole synthesis), LC-MS/MS is required for sensitivity.

1. Chromatographic Conditions:

- Column: Waters XBridge BEH C18 (100 x 2.1 mm, 2.5 μm).[1] Why? High pH stability is required.

- Mobile Phase:
 - A: 10 mM Ammonium Bicarbonate (pH 10.0).[1] High pH keeps the amine neutral/deprotonated for better retention, though ESI+ requires protonation post-column or in-source.
 - B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 8 mins.
- Flow Rate: 0.3 mL/min.[1]

2. Mass Spectrometry (ESI+):

- Ionization: Electrospray Positive (ESI+).[1] The tertiary amine protonates readily ().
- MRM Transitions (Quantification):
 - Precursor: 202.2 m/z ()
 - Quantifier Product: 114.1 m/z (Loss of hexanol chain/cleavage at amine).[1]
 - Qualifier Product: 72.1 m/z (Propyl-amine fragment).[1]

Part 3: Validation Framework (ICH Q2 R2 Compliant)

To ensure Trustworthiness, the method must be validated against the following criteria.

Specificity (Selectivity)

- Requirement: No interference at the retention time of 6-(dipropylamino)hexan-1-ol from:
 - Precursors: 6-chlorohexan-1-ol, Dipropylamine.[1]
 - Solvents: Pyridine (GC), Acetonitrile (LC).[1]

- Acceptance: Resolution (R_s) > 1.5 between all peaks. Purity threshold (via MS) > 99%.[\[1\]](#)

Linearity & Range

- Protocol: Prepare 5 concentration levels.
 - Assay: 80%, 90%, 100%, 110%, 120% of target concentration.[\[2\]](#)
 - Impurity: LOQ to 120% of specification limit.[\[1\]](#)
- Acceptance:
 - Residual plots must show random distribution.[\[1\]](#)

Accuracy (Recovery)

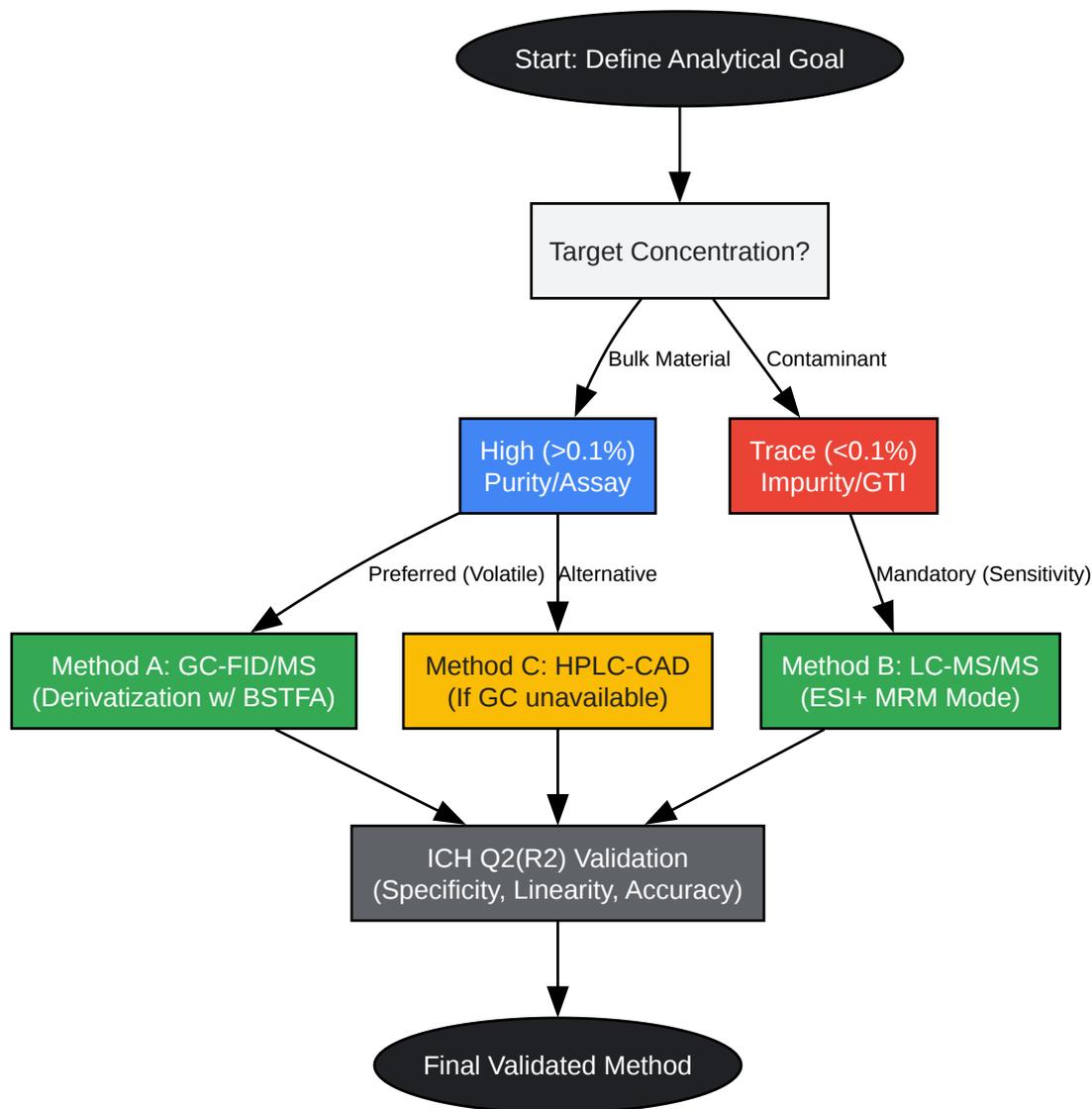
- Protocol: Spike the analyte into the sample matrix (e.g., API powder) at 3 levels (Low, Medium, High).
- Acceptance:
 - Assay: 98.0% – 102.0%.[\[1\]](#)
 - Impurity: 80.0% – 120.0% (at ppb levels).[\[1\]](#)

Precision

- Repeatability: 6 injections of the same sample. RSD
 - 2.0% (Assay),
 - 10% (Impurity).[\[1\]](#)
- Intermediate Precision: Different analyst, different day. RSD
 - 2.0%.[\[1\]](#)

Part 4: Visualization & Workflow

Workflow Diagram: Method Selection & Execution



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Caption: Decision matrix and workflow for selecting the appropriate validation path based on the concentration of 6-(dipropylamino)hexan-1-ol.

Part 5: References

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